![molecular formula C16H35OPS B136758 Phosphinothioic acid, bis(2,4,4-trimethylpentyl)- CAS No. 132767-86-3](/img/structure/B136758.png)
Phosphinothioic acid, bis(2,4,4-trimethylpentyl)-
Overview
Description
“Phosphinothioic acid, bis(2,4,4-trimethylpentyl)-” also known as Diisooctylthiophosphinic acid is a hygroscopic liquid . It is an application-specific reagent used in various fields .
Synthesis Analysis
Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate, a phosphonium-based ionic liquid, can be prepared by reacting trihexyl(tetradecyl)-phosphonium chloride with bis(2,4,4-trimethylpentyl)phosphinic acid in the presence of a base .Molecular Structure Analysis
The molecular formula of “Phosphinothioic acid, bis(2,4,4-trimethylpentyl)-” is C16H35OPS . The average mass is approximately 306.49 Da .Physical And Chemical Properties Analysis
The physical properties of “Phosphinothioic acid, bis(2,4,4-trimethylpentyl)-” include a refractive index of n20/D 1.48 and a density of 0.93 g/mL at 20 °C . It is a liquid at room temperature .Scientific Research Applications
Extraction of Transition Metals
Diisooctylthiophosphinic acid is used as a complexing agent for the extraction of transition metals . This application is crucial in the purification and recovery of valuable metals from various sources, including mining ores and recycled materials.
Colorimetric Determination of Airborne Lead
The compound has been employed in the colorimetric determination of airborne lead . This is particularly important for environmental monitoring and ensuring compliance with safety standards in workplaces.
Supercritical Fluid Extraction (SFE) of Metals
It serves as a chelating agent in the supercritical fluid extraction of metals. This technique, followed by ICP-MS analyses, is used for detecting and quantifying metals like mercury, cadmium, and lead in sediment .
Synthesis of Magic-Sized Nanocrystals
Diisooctylthiophosphinic acid acts as a surface passivating ligand in the synthesis of magic-sized CdSe and CdTe nanocrystals . These nanocrystals have applications in optoelectronics and photovoltaics.
Extraction of Indium (III)
The acid is utilized as an extractant in the extraction of Indium (III) from sulfate solutions . Indium is a critical material in the manufacture of electronic devices.
Solubility Studies in Supercritical CO2
It is used as a ligand to investigate the solubility of copper ligand systems in supercritical CO2 . This research has implications for the development of new extraction and purification methods.
Recovery of Cadmium from Phosphoric Acid
As an extractant , it is used for the recovery of cadmium from phosphoric acid. This application is significant for the recycling of cadmium, which is used in batteries and coatings .
Separation of Cobalt from Manganese
The compound is a selective extractant for the separation of cobalt from manganese, as well as for impurity cations such as calcium and magnesium . This separation is vital for the production of high-purity metals for various industrial applications.
Safety and Hazards
Mechanism of Action
Target of Action
Diisooctylthiophosphinic acid primarily targets transition metals . It acts as a complexing agent , binding to these metals and altering their chemical properties .
Mode of Action
The compound interacts with its targets through a process known as chelation . This involves the formation of multiple bonds between the diisooctylthiophosphinic acid and the transition metal, resulting in a stable, ring-like structure . This interaction can significantly alter the properties of the metal, including its reactivity and solubility .
Biochemical Pathways
The exact biochemical pathways affected by diisooctylthiophosphinic acid can vary depending on the specific transition metal involved. The compound’s chelating action can disrupt normal metal-dependent processes, potentially leading to downstream effects such as changes in enzyme activity or protein function .
Pharmacokinetics
Given its use as a chelating agent, it is likely that its bioavailability and pharmacokinetics are heavily influenced by its interactions with transition metals .
Result of Action
The molecular and cellular effects of diisooctylthiophosphinic acid’s action are largely dependent on the specific transition metal being targeted. By chelating these metals, the compound can alter their behavior and disrupt their normal biological functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of diisooctylthiophosphinic acid. For example, the presence of certain transition metals in the environment can affect the compound’s ability to chelate and thus its overall effectiveness . Additionally, factors such as pH and temperature can impact the stability of the compound and its chelates .
properties
IUPAC Name |
hydroxy-sulfanylidene-bis(2,4,4-trimethylpentyl)-λ5-phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35OPS/c1-13(9-15(3,4)5)11-18(17,19)12-14(2)10-16(6,7)8/h13-14H,9-12H2,1-8H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYLHALFMPOMKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C)CP(=S)(CC(C)CC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35OPS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10888952 | |
Record name | Phosphinothioic acid, P,P-bis(2,4,4-trimethylpentyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10888952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphinothioic acid, bis(2,4,4-trimethylpentyl)- | |
CAS RN |
132767-86-3 | |
Record name | Cyanex 302 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132767-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphinothioic acid, P,P-bis(2,4,4-trimethylpentyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132767863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphinothioic acid, P,P-bis(2,4,4-trimethylpentyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphinothioic acid, P,P-bis(2,4,4-trimethylpentyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10888952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphinothioic acid, bis(2,4,4-trimethylpentyl)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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